2-[4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenoxy]acetamide is a complex organic compound that belongs to the class of pyranopyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenoxy]acetamide typically involves a multi-component reaction. One common method involves the reaction of hydrazine hydrate, ethyl acetoacetate, malononitrile, and an aromatic aldehyde in the presence of a catalyst. Various catalysts such as nano-eggshell/Ti(IV), γ-alumina, glycine, ionic liquids, and l-proline have been used to facilitate this reaction under solvent-free conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, which can be easily separated and reused, is preferred for large-scale production. The reaction is typically carried out at room temperature to minimize energy consumption and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-[4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial for cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-furancarboxylic acid [4-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] ester
- 6-amino-4-aryl-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazoles
Uniqueness
2-[4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenoxy]acetamide is unique due to its specific structural features, such as the ethoxyphenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H19N5O4 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[4-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenoxy]acetamide |
InChI |
InChI=1S/C18H19N5O4/c1-3-25-13-6-10(4-5-12(13)26-8-14(20)24)16-11(7-19)17(21)27-18-15(16)9(2)22-23-18/h4-6,16H,3,8,21H2,1-2H3,(H2,20,24)(H,22,23) |
InChI Key |
SSNWRQJHNQELEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C)N)C#N)OCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.